molecular formula C25H25N3O5 B2876592 N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 891129-41-2

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No. B2876592
CAS RN: 891129-41-2
M. Wt: 447.491
InChI Key: BDQVBRCBXIKSLQ-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3,4,5-triethoxyphenyl group is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings of the phenyl and naphthyl groups, the polar oxadiazole ring, and the ether groups of the triethoxyphenyl group .


Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ether groups of the triethoxyphenyl group would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide and its derivatives have been synthesized and characterized for various scientific applications. These compounds are synthesized through a series of reactions starting from basic chemical compounds. The synthesized compounds are then characterized using techniques like IR, NMR, Mass spectrometry, and elemental analysis to confirm their structures and purities. This process is foundational in exploring the potential applications of these compounds in various fields of research (Salahuddin et al., 2014).

Anticancer Activity

One significant area of application for these compounds is in anticancer research. Some derivatives have been evaluated for their anticancer activities through in vitro studies. For instance, specific compounds have shown promising activity against breast cancer cell lines. This highlights the potential of N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide derivatives in the development of new anticancer agents (Salahuddin et al., 2014).

Antioxidant, Analgesic, and Anti-inflammatory Activities

Another research domain focuses on the computational and pharmacological evaluation of these compounds for potential antioxidant, analgesic, and anti-inflammatory activities. Through computational docking and in vitro assays, certain derivatives have shown moderate to good affinity and inhibitory effects against enzymes related to these activities. This suggests that N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide derivatives could be promising candidates for developing new drugs with antioxidant, analgesic, and anti-inflammatory properties (M. Faheem, 2018).

Anticonvulsant Activity

Research on novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles, including derivatives of N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide, has indicated potential anticonvulsant activity. These studies aim to establish a pharmacophoric model for anticonvulsant activity, indicating the significance of these compounds in the development of new anticonvulsant drugs (H. Rajak et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many oxadiazole derivatives have shown biological activity, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The future research directions would likely involve exploring the biological activity of this compound and potentially optimizing its structure for increased activity and selectivity .

properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-4-30-20-14-19(15-21(31-5-2)22(20)32-6-3)24-27-28-25(33-24)26-23(29)18-12-11-16-9-7-8-10-17(16)13-18/h7-15H,4-6H2,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQVBRCBXIKSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

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